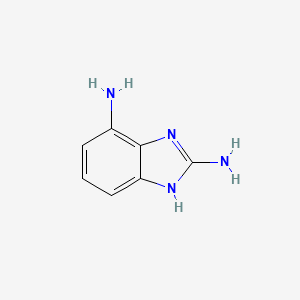

1H-Benzimidazole-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIGZKFVVQUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467571-35-2 | |

| Record name | 1H-1,3-benzodiazole-2,7-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Benzimidazole 2,7 Diamine and Its Structural Analogues

Classical and Contemporary Cyclocondensation Reactions for Benzimidazole (B57391) Formation

The formation of the benzimidazole ring system has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. Over the years, these methods have been refined and expanded to improve yields, broaden substrate scope, and employ milder reaction conditions.

Phillips-Ladenburg and Weidenhagen Reaction Variants

The Phillips-Ladenburg synthesis, a classical method, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often under harsh conditions requiring high temperatures and strong acids like polyphosphoric acid. thieme-connect.comnih.gov While effective, these conditions can limit the functional group tolerance of the reaction.

The Weidenhagen reaction offers an alternative pathway, typically involving the reaction of o-phenylenediamines with aldehydes followed by an oxidative cyclization. This method has seen numerous modifications to enhance its efficiency and selectivity.

Condensation with Aldehydes and Carboxylic Acid Derivatives

The condensation of o-phenylenediamines with a diverse range of aldehydes and carboxylic acid derivatives remains a widely utilized and versatile strategy for synthesizing benzimidazoles. thieme-connect.comnih.goviosrjournals.org This approach allows for the introduction of various substituents at the 2-position of the benzimidazole core. The direct condensation with aldehydes is particularly attractive due to the wide availability of substituted aldehydes. iosrjournals.org However, this reaction can sometimes lead to the formation of both 2-substituted and 1,2-disubstituted benzimidazoles, necessitating careful control of reaction conditions to achieve selectivity. nih.gov

The use of carboxylic acid derivatives, such as orthoesters, provides another reliable route. For instance, the reaction of o-phenylenediamines with orthoesters can be effectively catalyzed by Lewis acids to afford benzimidazole derivatives in good to excellent yields. researchgate.netrsc.org More recently, greener approaches have been developed, utilizing reagents like D-glucose as a C1 synthon in an oxidative cyclization strategy, offering an environmentally benign alternative. organic-chemistry.org

Catalysis in the Synthesis of 1H-Benzimidazole-2,7-diamine and Related Structures

The advent of catalysis has revolutionized benzimidazole synthesis, offering milder reaction conditions, improved yields, and greater control over selectivity. A wide array of catalytic systems, from transition metals to nanomaterials, have been successfully employed.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper, Iron, Zinc)

Transition metals have proven to be highly effective catalysts for the synthesis of benzimidazoles, enabling a variety of coupling and cyclization strategies.

Palladium: Palladium catalysis offers significant advantages over classical methods for synthesizing benzimidazoles. acs.org Palladium-catalyzed reactions, such as the coupling of N-(o-halophenyl)imidoyl chlorides with N-nucleophiles, provide a versatile route to N-substituted benzimidazoles. acs.org Furthermore, palladium-catalyzed hydrogen transfer reactions have been developed for the efficient synthesis of benzimidazoles under mild conditions, with the added benefit of catalyst recyclability. rsc.orgrsc.org Cascade palladium catalysis has also emerged as a powerful strategy for the regiocontrolled synthesis of N-arylbenzimidazoles. nih.gov The functionalization of the benzimidazole core, such as at the 5(6)-position, has been achieved through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.gov

Copper: Copper, being an abundant and inexpensive metal, is an attractive catalyst for benzimidazole synthesis. gaylordchemical.com Copper-catalyzed one-pot routes from anilines and aldehydes in solvents like DMSO have been developed, providing good to excellent yields. gaylordchemical.comrsc.org These methods often tolerate a wide range of functional groups. organic-chemistry.org Copper catalysts have also been employed in domino C-N cross-coupling reactions to generate 2-arylaminobenzimidazoles and in multicomponent reactions involving terminal alkynes and sulfonyl azides. mdpi.comrsc.org

Iron: Iron catalysts, which are both cost-effective and environmentally friendly, have been successfully used in the synthesis of benzimidazoles. nih.gov Iron(III)-porphyrin complexes can catalyze the one-pot, three-component reaction of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce benzimidazoles in high yields under mild conditions. nih.govrsc.org Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a selective route to 1,2-disubstituted benzimidazoles. frontiersin.org Furthermore, atomically dispersed iron catalysts have been developed for the reductive coupling of 2-nitroacetanilides with aldehydes. acs.org Iron(II) bromide has been shown to catalyze the formation of benzimidazoles from 2-azidoarylimines via a Lewis acid mechanism. acs.org

Zinc: Zinc-based catalysts are also effective for benzimidazole synthesis. Zinc triflate has been used as an efficient catalyst for the formation of benzimidazoles from aldehydes and o-phenylenediamine. scirp.org Zinc-proline complexes have been utilized as recyclable Lewis acid catalysts for the selective synthesis of 1,2-disubstituted benzimidazoles in water. scispace.com Additionally, polymer-supported zinc catalysts have been developed for the synthesis of benzimidazoles through CO2 fixation. rsc.org A green protocol using zinc(II) catalysis has been developed for the synthesis of 1H-benzo[d]imidazole derivatives, including the anthelmintic drug Thiabendazole. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Benzimidazole Synthesis

| Metal Catalyst | Reactants | Key Features |

|---|---|---|

| Palladium | N-(o-halophenyl)imidoyl chlorides, N-nucleophiles | Versatile for N-substituted benzimidazoles. acs.org |

| (2-nitro-phenyl)-pyridin-2-yl-amine, benzyl (B1604629) alcohol | Recyclable catalyst, mild conditions. rsc.orgrsc.org | |

| Copper | Anilines, Aldehydes | Abundant, inexpensive, good yields in DMSO. gaylordchemical.comrsc.org |

| 2-haloanilines, Aldehydes, NaN3 | One-pot, three-component reaction. organic-chemistry.org | |

| Iron | Benzo-1,2-quinones, Aldehydes, Ammonium acetate | One-pot, three-component, mild conditions. nih.govrsc.org |

| Primary alcohols, Aromatic diamines | Selective for 1,2-disubstituted benzimidazoles. frontiersin.org | |

| Zinc | Aldehydes, o-phenylenediamine | Efficient catalysis with zinc triflate. scirp.org |

| o-phenylenediamines, Aldehydes | Recyclable Zn-proline catalyst in water. scispace.com |

Lewis Acid Catalysis and Solid Acid Catalysts

Lewis acids are effective catalysts for various organic transformations, including the synthesis of benzimidazole derivatives, offering a greener alternative to traditional methods. mdpi.com A range of Lewis acids, such as ZrCl4, SnCl4·5H2O, TiCl4, and BF3·Et2O, have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. researchgate.net Metal-organic frameworks (MOFs) with Lewis acidic open metal sites, like Mn-TPADesolv, have been employed as robust and recyclable heterogeneous catalysts for the synthesis of benzimidazoles from o-phenylenediamines and various aromatic aldehydes. rsc.org Solid acid catalysts, such as HClO4–SiO2, have also been used for the selective synthesis of 1,2-disubstituted benzimidazoles. iosrjournals.org

Nanomaterial-Assisted Synthesis (e.g., Nano-Fe2O3, ZnO NPs, MnO2 Nanoparticles, ZnS Nanoparticles)

The use of nanomaterials as catalysts has gained significant traction in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties.

Nano-Fe2O3: Nano-Fe2O3 has been utilized as a recyclable heterogeneous catalyst for the one-pot condensation of aromatic aldehydes and 1,2-phenylenediamine in water, offering short reaction times and high yields. researchgate.net The catalytic activity of Fe3O4 nanoparticles is attributed to their Lewis acidic nature, which activates the carbonyl group of the aldehyde. researchgate.net These nanoparticles have been used for the synthesis of benzimidazoles from phenylenediamine and boric acid in water. ajrconline.orgresearchgate.net

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have been successfully used as an efficient, recyclable catalyst for the synthesis of mono-substituted benzimidazoles via the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine. nih.govtandfonline.comtandfonline.com This nano-catalyzed method often results in higher yields and shorter reaction times compared to traditional approaches. nih.gov

MnO2 Nanoparticles: Manganese dioxide (MnO2) nanoparticles have been employed as an efficient oxidant for the ultrasound-assisted synthesis of 2-substituted benzimidazoles under mild conditions. rsc.orgresearchgate.net Biogenically synthesized δ-MnO2 nanoparticles have also been used as a catalyst for the acceptorless dehydrogenative coupling of diamines with alcohols to produce benzimidazoles. acs.orgnih.gov

ZnS Nanoparticles: Zinc sulfide (B99878) (ZnS) nanoparticles have been described as an efficient and eco-friendly heterogeneous catalyst for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol (B145695). rsc.orgajgreenchem.comajgreenchem.com This method offers several advantages, including high yields, mild reaction conditions, and easy work-up. ajgreenchem.com Plant-assisted green synthesis of ZnS nanoparticles has also been explored for this purpose. aip.orgaacmanchar.edu.in

Table 2: Nanomaterial-Assisted Synthesis of Benzimidazoles

| Nanomaterial Catalyst | Reactants | Key Advantages |

|---|---|---|

| Nano-Fe2O3 | Aromatic aldehydes, 1,2-phenylenediamine | Recyclable, aqueous medium, short reaction times. researchgate.net |

| ZnO NPs | Substituted aromatic aldehydes, o-phenylenediamine | High yields, short reaction times, recyclable catalyst. nih.gov |

| MnO2 Nanoparticles | o-phenylenediamine, Aldehydes | Mild conditions, high yields, ultrasound-assisted. rsc.orgresearchgate.net |

| ZnS Nanoparticles | Substituted aldehydes, o-phenylenediamines | Eco-friendly, high yields, mild conditions. ajgreenchem.comajgreenchem.com |

Heterogeneous Catalysis and Catalyst Recyclability

The drive towards sustainable chemical manufacturing has popularized the use of heterogeneous catalysts in benzimidazole synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. Various solid-supported catalysts have proven effective for the condensation of o-phenylenediamines with aldehydes or other precursors.

Magnetic nanoparticles are a prominent class of heterogeneous catalysts. For instance, nano-sized Fe₃O₄ particles have been successfully used for the condensation of o-phenylenediamine with aromatic aldehydes, offering high yields and easy magnetic separation for reuse. aip.orgresearchgate.net Similarly, silica-modified cobalt ferrite (B1171679) nanoparticles (SiO₂/CoFe₂O₄) and Fe₃O₄@SiO₂/collagen have been developed as magnetically recyclable catalysts for producing benzimidazole derivatives. doi.org The cobalt ferrite catalyst was effective in mechanochemical processes using ball-mill grinding, while the collagen-supported version worked efficiently with a range of aldehydes. doi.org Another approach involves cobalt nanocomposites, which catalyze the coupling of phenylenediamines and aldehydes with good functional-group tolerance under additive- and oxidant-free conditions. organic-chemistry.org

Other notable heterogeneous catalysts include:

Graphene Oxide : This material acts as an efficient, recyclable nanocatalyst for the condensation of o-phenylenediamines with aldehydes at ambient temperatures. saudijournals.com

Metal-Organic Frameworks (MOFs) : The iron-based MOF, MIL-53(Fe), has been demonstrated as a highly efficient and reusable catalyst for the synthesis of 2-aryl-1H-benzimidazoles. pcbiochemres.com

Metal Oxides : Orthorhombic niobium pentoxide (ortho-Nb₂O₅) serves as a recyclable, metal-based catalyst for synthesizing 2-substituted benzimidazoles from primary alcohols in an aqueous medium via oxidative dehydrogenative coupling. rsc.org Copper(II) oxide nanoparticles have also been used for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Clays and Zeolites : Montmorillonite K10, a type of clay, has been utilized as an inexpensive and environmentally friendly heterogeneous catalyst for benzimidazole synthesis under solvent-free conditions. preprints.org Zeolites have also been employed to achieve high chemoselectivity and shorter reaction times. dergipark.org.trmdpi.com

The primary advantage of these systems is their reusability. For example, SnFe₂O₄ nanoparticles were effectively recovered and reused for up to five cycles, while a sulfonated magnetic nanocomposite derived from CoFe₂O₄@SiO₂ was recycled up to seven times with negligible loss in catalytic activity. doi.org This recyclability significantly reduces waste and cost, aligning with the principles of green chemistry.

Table 1: Examples of Recyclable Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Key Advantages | Reported Reusability | Source |

|---|---|---|---|---|

| Fe₃O₄ Nanoparticles | o-Phenylenediamine and Aromatic Aldehydes | Mild conditions, high yields, easy magnetic separation | Not specified | aip.orgresearchgate.net |

| Graphene Oxide | o-Phenylenediamines and Aromatic Aldehydes | Ambient temperature, non-toxic, simple work-up | 3 runs without loss of efficacy | saudijournals.com |

| ortho-Nb₂O₅ | Primary Alcohols and Aryl Diamines | Aqueous medium, free of toxic metals and oxidants | 5 times without significant loss in activity | rsc.org |

| SiO₂/CoFe₂O₄ | o-Phenylenediamines and Aldehydes | Magnetically recyclable, efficient condensation | Not specified | doi.org |

| Montmorillonite K10 | o-Phenylenediamine and Aldehydes | Solvent-free, inexpensive, environmentally friendly | Recyclable | preprints.org |

Green Chemistry Principles in Benzimidazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic protocols for benzimidazoles to minimize environmental impact. This involves the use of safer solvents, alternative energy sources, and reaction conditions that maximize atom economy.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, synthesis of benzimidazoles has been achieved through several methods.

One common technique is the simple grinding of reactants in a mortar and pestle, often at room temperature. tandfonline.com This mechanochemical approach has been used for the condensation of o-phenylenediamine and aldehydes, sometimes with a catalytic amount of acetic acid, to produce benzimidazoles in excellent yields within minutes. tandfonline.com Another solvent-free method involves heating a mixture of o-phenylenediamine and an organic acid or aldehyde to 140°C. umich.edu

Various catalysts have been employed to facilitate these solvent-free reactions:

Potassium ferrocyanide (K₄[Fe(CN)₆]) : Used in catalytic amounts for the reaction between 1,2-diamines and aldehydes via grinding, providing an inexpensive and green route. acgpubs.org

Erbium triflate (Er(OTf)₃) : A 1% mol loading of this catalyst under microwave irradiation provides efficient and environmentally mild access to a diversity of benzimidazoles. mdpi.com

Zirconium oxychloride : Employed as a catalyst in the microwave-assisted, solvent-free reaction of phenylenediamine with aldehydes, resulting in good yields and high purity. jchemrev.comjchemrev.com

Elemental Sulfur : Acts as a traceless oxidizing agent in a catalyst-free and solvent-free synthesis from alkylamines and o-aminoanilines. organic-chemistry.org

These methods offer significant advantages, including reduced waste, lower energy consumption, operational simplicity, and often, higher atom economy. umich.educhemmethod.com

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methodologies have been developed for benzimidazole synthesis in aqueous media. These protocols often rely on catalysts that are effective in water.

Examples of such systems include:

Pyruvic Acid : An efficient, biodegradable catalyst for the reaction of aromatic aldehydes with o-phenylenediamine in water at 50°C, effective under both conventional heating and sonication. benthamdirect.comingentaconnect.com

L-Proline : This organocatalyst, sometimes used with a pH 4.2 buffer, effectively catalyzes the synthesis of benzimidazoles from aldehydes and o-phenylenediamines under reflux in water. ijrar.org

FeF₃ : This iron salt facilitates the reaction between o-phenylenediamine and aldehydes in water, open to the air. The catalyst can be recovered and recycled. rsc.org

Surfactants : Sodium lauryl ether sulfate (B86663) (SLES) has been used as a surfactant in water to create micelles that solubilize organic substrates, promoting the reaction between o-phenylenediamine and aryl aldehydes at ambient temperature. samipubco.com

Boric Acid : A mild and efficient catalyst for the condensation of o-phenylenediamine with various aldehydes in an aqueous medium. researchgate.net

In some cases, the synthesis can proceed in water without any catalyst. One method describes the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of K₂CO₃ in water at 100°C to yield benzimidazole derivatives. mdpi.com Another report details the reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile (B47326) in water to generate 2-aryl benzimidazoles in high yields. researchgate.net A one-pot reductive cyclocondensation of 2-nitroaniline (B44862) and aromatic aldehydes has also been achieved using Zn/NaHSO₃ in water. pcbiochemres.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. jocpr.com This technology is well-suited for the synthesis of benzimidazole derivatives, with many protocols reporting drastic reductions in reaction times from hours to minutes. dergipark.org.trmdpi.comasianpubs.org

Microwave-assisted synthesis can be performed under various conditions:

Solvent-Free : Many microwave protocols for benzimidazoles are conducted under solvent-free ("dry media") conditions. dergipark.org.trarkat-usa.org For example, 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by irradiating o-phenylenediamine and aldehydes with catalysts like zirconium oxychloride or Na₂S₂O₅ on solid supports. jchemrev.comjchemrev.com

With Catalysts : A range of catalysts have been proven effective under microwave irradiation, including zeolites, dergipark.org.tr polyphosphoric acid, jchemrev.com and erbium triflate (Er(OTf)₃). mdpi.com

In Solution : While many methods are solvent-free, microwave synthesis can also be performed in solvents like ethanol or even water, combining the benefits of microwave heating with green solvents. jocpr.comarkat-usa.org

The first reported microwave-assisted benzimidazole synthesis involved reacting 1,2-diaminobenzene with ethyl acetoacetate (B1235776) on solid mineral supports. dergipark.org.tr Since then, the technique has been broadly applied to the condensation of o-phenylenediamines with carboxylic acids, aldehydes, and other precursors, demonstrating its versatility and efficiency. dergipark.org.trjchemrev.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Key Advantages | Source |

|---|---|---|---|

| Conventional Heating | Several hours | Established procedures | jocpr.comasianpubs.org |

| Microwave Irradiation | A few minutes | Rapid reaction rates, higher yields, cleaner reactions | dergipark.org.trmdpi.comasianpubs.org |

Deep eutectic solvents (DESs) are emerging as a promising class of green solvents. nih.gov Typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), DESs are biodegradable, non-toxic, and inexpensive. mdpi.com In benzimidazole synthesis, they can act as both the reaction medium and the catalyst, eliminating the need for external solvents or catalysts. nih.govmdpi.compreprints.org

A notable example involves the use of a DES formed from choline chloride and o-phenylenediamine itself. mdpi.com This mixture serves as the solvent and one of the reactants. Adding an aldehyde to this DES at 80°C leads to the formation of 2-substituted or 1,2-disubstituted benzimidazoles, depending on the stoichiometry of the aldehyde used. mdpi.com The work-up is often a simple addition of water, from which the product precipitates. nih.govmdpi.com

Another system uses a DES developed from ZrOCl₂·8H₂O and urea, which functions as an excellent acidic catalyst and reaction medium for benzimidazole synthesis. researchgate.net The reusability of the DES further enhances the sustainability of these protocols. researchgate.net The use of DESs represents a highly sustainable and efficient route for the synthesis of benzimidazole scaffolds. preprints.orgmdpi.com

Regioselective Synthesis and Functional Group Tolerance

The synthesis of specifically substituted benzimidazoles like this compound requires methods that are not only efficient but also selective and tolerant of various functional groups. Regioselectivity is crucial when using asymmetrically substituted o-phenylenediamines, while functional group tolerance is necessary to avoid unwanted side reactions with substituents on either the diamine or the aldehyde/acid precursor.

Many modern synthetic methods for benzimidazoles exhibit good to excellent functional group tolerance. Protocols have been successfully applied to aldehydes and diamines bearing a wide array of substituents, including electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂, -CN, halogens) groups. organic-chemistry.orgtandfonline.comrsc.org For instance, the mortar-pestle grinding method with acetic acid as a catalyst tolerates nitro, cyano, methoxyl, and hydroxyl groups. tandfonline.com Similarly, transition-metal-free synthesis from aryne precursors shows good tolerance for alkyls, ethers, nitriles, and halogens. rsc.org

The regioselective synthesis of 1,2-disubstituted versus 2-substituted benzimidazoles can often be controlled by the reaction conditions. For example, in a deep eutectic solvent system, using one equivalent of aldehyde relative to the o-phenylenediamine selectively yields the 2-substituted product, whereas using two equivalents leads to the 1,2-disubstituted product. rsc.orgnih.govmdpi.com

Synthesizing a 2,7-diamino substituted benzimidazole presents a specific challenge. The presence of the second amino group at the 7-position requires a synthetic strategy where this group does not interfere with the cyclization reaction that forms the imidazole (B134444) ring. This could potentially be addressed by:

Choosing a mild reaction protocol that exhibits high chemoselectivity for the 1,2-diamine moiety over the 7-amino group.

Employing a protecting group strategy for the 7-amino function, although this would add steps to the synthesis and reduce atom economy.

Starting with a precursor where the 7-amino group is in a masked form, such as a nitro group (e.g., 3-nitro-o-phenylenediamine), which can be reduced to the amine in a subsequent step after the benzimidazole ring has been formed. Reductive cyclocondensation methods using a nitro-aniline precursor demonstrate the feasibility of this approach. pcbiochemres.com

The development of highly selective catalysts and reaction conditions remains a key area of research to enable the direct and efficient synthesis of complex benzimidazole structures like this compound. arabjchem.orgresearchgate.net

Synthesis of Specific Derivative Types Relevant to this compound

The synthesis of derivatives from the this compound core requires strategic approaches to achieve regioselectivity, given the presence of amino groups at the C2 and C7 positions and the NH group of the imidazole ring. Methodologies often involve multi-step reactions, including protection of reactive amine groups, followed by substitution and cyclization reactions.

N-substitution on the benzimidazole ring is a common strategy to modify the compound's physicochemical and biological properties. The synthesis of N-substituted derivatives of a pre-formed benzimidazole core, such as this compound, typically proceeds via reaction with electrophilic reagents like alkyl or aryl halides in the presence of a base. niscpr.res.in

A general approach involves the deprotonation of the imidazole N-H group using a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl or aryl halide (R-X). niscpr.res.intsijournals.com For a molecule like this compound, the primary amine groups at positions 2 and 7 would likely require protection prior to N-alkylation to prevent side reactions.

Another established method is chloroacetylation of the benzimidazole, followed by reaction with various amines to introduce diverse substituents. nih.gov This two-step process first introduces a reactive chloroacetyl group onto the imidazole nitrogen, which can then undergo nucleophilic substitution. Condensation of o-phenylenediamines with various aldehydes is a foundational method for creating the benzimidazole ring itself, which can then be N-substituted. nih.govdiva-portal.org

Table 1: Methodologies for N-Substitution of Benzimidazoles

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Alkylation/Arylation | Alkyl/Aryl Halide, Sodium Hydride | THF or DMF, 40°C | niscpr.res.in |

| Chloroacetylation & Amination | Chloroacetyl chloride, Various amines | Two-step process | nih.gov |

| Base-mediated Substitution | Functionalized Halides, Potassium Carbonate | DMSO, 50°C | tsijournals.com |

| Condensation & Substitution | o-phenylenediamines, Aldehydes, Halides | Multi-step synthesis | nih.gov |

Bis-1H-benzimidazole systems, which feature two benzimidazole units linked together, are of significant interest for their ability to interact with biological macromolecules. The general synthesis of these systems often involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative. mdpi.comresearchgate.net For instance, refluxing o-phenylenediamine with acids like thiodiacetic acid or oxalic acid in a strong acidic medium (e.g., 4 M HCl) yields the corresponding bis-benzimidazole. mdpi.com

A more efficient and environmentally friendly approach utilizes aqueous fluoroboric acid (HBF4) as a catalyst under solvent-free conditions. arkat-usa.org This method has been successfully applied to synthesize both symmetrical and asymmetrical bis-benzimidazoles by reacting o-phenylenediamines with dicarboxylic acids (with varying methylene (B1212753) spacers) at elevated temperatures (around 150 °C). arkat-usa.org The synthesis of asymmetrical bis-benzimidazoles can be achieved by using different substituted o-phenylenediamines. mdpi.com

The construction of more complex systems, such as 2,2′-bis-(imidazo[1,2-a]pyridine-8-yl)-1H,1H′-[5,5′]-bisbenzimidazole, demonstrates the versatility of these synthetic strategies. mdpi.com These compounds are noted for their potential to bind to DNA grooves. mdpi.com

Table 2: Reagents for Synthesis of Bis-1H-benzimidazole Systems

| Linker Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thio-ether Linker | Thiodiacetic acid | 4 M HCl, reflux | Symmetrical bis(benzimidazole) | mdpi.com |

| Alkane Linker | Oxalic acid | HBF4 (45% aq.), 150 °C | Symmetrical bis(benzimidazole) | arkat-usa.org |

| Pyridine Linker | 2,6-bis((1H-imidazol-1-yl)methyl)pyridine | Acetone, with α-halogeno esters | Bis(benzimidazolium) salt | nih.gov |

| Phenylene Linker | p-Xylylenediamine, 2-chloro-1,3-dinitrobenzene | Microwave, two-step one-pot | Bis(benzimidazole N-oxide) | mdpi.com |

Hydrazone derivatives of benzimidazoles represent a significant class of compounds with a wide array of biological activities. The synthesis of these derivatives is a multi-step process that typically begins with a 2-substituted benzimidazole. A common route involves the reaction of o-phenylenediamine with an aromatic acid in polyphosphoric acid to form the initial benzimidazole nucleus. researchgate.net This product is then reacted with ethyl chloroacetate (B1199739) and subsequently hydrazine (B178648) hydrate (B1144303) to yield a benzimidazole acetohydrazide intermediate. researchgate.net The final hydrazone derivatives are obtained through the condensation of this acetohydrazide with various aromatic aldehydes. researchgate.netnih.gov

An alternative pathway starts with the synthesis of 1H-benzimidazole-2-thiol from o-phenylenediamine and carbon disulfide. nih.govmdpi.com The thiol is oxidized to a sulfonic acid, which is then converted to a hydrazine derivative by refluxing with hydrazine hydrate. nih.govmdpi.com This 1H-benzimidazole-2-yl-hydrazine is the key intermediate that condenses with different aldehydes to produce the target hydrazones. nih.govmdpi.com The structures of these final compounds are routinely confirmed using spectroscopic methods like NMR and mass spectrometry. cumhuriyet.edu.tr

Table 3: Synthesis of Benzimidazole-Hydrazone Derivatives

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Route 1 | |||

| 1. Cyclization | o-Phenylenediamine, Aromatic Acid, PPA | 2-Substituted Benzimidazole | researchgate.net |

| 2. Esterification | Ethyl chloroacetate | Benzimidazole ethyl acetate | researchgate.net |

| 3. Hydrazinolysis | Hydrazine hydrate | Benzimidazole acetohydrazide | researchgate.netnih.gov |

| 4. Condensation | Aromatic aldehyde, Ethanol, reflux | Benzimidazole-Hydrazone | researchgate.netcumhuriyet.edu.tr |

| Route 2 | |||

| 1. Thiol Synthesis | o-Phenylenediamine, CS₂, KOH | 1H-Benzimidazole-2-thiol | nih.govmdpi.com |

| 2. Oxidation | KMnO₄, NaOH | 1H-Benzimidazole-2-sulfonic acid | nih.govmdpi.com |

| 3. Hydrazinolysis | Hydrazine hydrate, reflux | 1H-Benzimidazole-2-yl-hydrazine | nih.govmdpi.com |

| 4. Condensation | Aromatic aldehyde, Ethanol, reflux | 1H-Benzimidazole-2-yl Hydrazone | nih.govmdpi.comresearchgate.net |

The formation of the benzimidazole ring often proceeds through the cyclization of a Schiff base precursor. This method is fundamental to synthesizing a wide range of 2-substituted benzimidazoles. The process typically begins with the condensation reaction between an o-phenylenediamine and an aldehyde to form a Schiff base (an imine). researchgate.netnih.gov This reaction involves the nucleophilic attack of an amino group from the diamine onto the carbonyl carbon of the aldehyde. researchgate.netresearchgate.net

The subsequent and crucial step is the cyclization of the Schiff base intermediate. This is an intramolecular process that forms the five-membered imidazole ring. This cyclization is often an oxidative reaction, which can be facilitated by various reagents or catalysts. openmedicinalchemistryjournal.comrsc.org For instance, a one-pot synthesis can be achieved by reacting o-phenylenediamines with aldehydes in the presence of an oxidant like hydrogen peroxide in acetonitrile. organic-chemistry.org Iron-catalyzed domino reactions have also been developed, where benzo-1,2-quinone reacts with an aldehyde and ammonium acetate to form the benzimidazole derivative in high yield under mild conditions. rsc.org The mechanism involves the formation of an imine intermediate which then undergoes intermolecular cyclization. rsc.org The use of morpholine (B109124) and formaldehyde (B43269) in a Mannich base reaction followed by a Schiff base reaction with aromatic aldehydes provides another versatile route to complex benzimidazole derivatives. openmedicinalchemistryjournal.com

Table 4: Synthesis of Benzimidazoles via Schiff Base Cyclization

| Starting Materials | Reagents/Catalyst | Key Intermediate | Conditions | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Aldehyde | H₂O₂, HCl | Schiff Base | Acetonitrile, Room Temp. | organic-chemistry.org |

| o-Phenylenediamine, 4-Nitrobenzaldehyde | - | N-(4-nitrobenzyl) benzene-1,2-diamine | Condensation then cyclization | researchgate.netnih.gov |

| Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | Fe(III) porphyrin | Imine/Schiff Base | Mild, one-pot | rsc.org |

| 4-(1H-benzimidazol-2-yl)benzamine, Aromatic Aldehyde | Acetic Acid | Schiff Base | Reflux | openmedicinalchemistryjournal.com |

| 2-Aminobenzimidazoles, Aldehydes | - | Schiff Base | Ethanol, reflux | mdpi.com |

Coordination Chemistry of 1h Benzimidazole 2,7 Diamine and Its Ligand Analogues

Ligand Design Principles for 1H-Benzimidazole-2,7-diamine in Metal Complexation

The design of ligands based on the benzimidazole (B57391) framework is a cornerstone of modern coordination chemistry, owing to the scaffold's versatile binding capabilities and tunable electronic properties. For this compound, the design principles are dictated by the presence of multiple potential donor sites: the imine nitrogen (N3) of the imidazole (B134444) ring and the two exocyclic amino groups at the C2 and C7 positions.

Key principles for its role in metal complexation include:

Multidenticity and the Chelate Effect: The primary feature of this compound as a ligand is its potential for multidenticity. It can act as a monodentate ligand, coordinating solely through the N3 nitrogen. More significantly, it can function as a bidentate or even a tridentate chelating agent. For instance, simultaneous coordination of the N3 imine nitrogen and the 2-amino group to a metal center would form a stable five-membered chelate ring. The formation of such rings is entropically favored and leads to thermodynamically stable metal complexes, a phenomenon known as the chelate effect.

Donor Atom Properties: The nitrogen atoms in the ligand present different donor characteristics. The N3 imine nitrogen is sp²-hybridized and part of an aromatic system, making it a good σ-donor. The amino groups at C2 and C7 contain sp³-hybridized nitrogen atoms with lone pairs, also capable of forming strong coordinate bonds. The relative basicity and steric accessibility of these sites will influence the preferred mode of coordination.

Bridging Capability: The presence of multiple, spatially distinct donor sites allows the ligand to act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The 7-amino group, being further removed from the primary N3 coordination site, is particularly well-suited to facilitate such bridging interactions.

Tunable Electronic Environment: The electron-donating nature of the two amino groups significantly influences the electronic properties of the benzimidazole ring system. This electronic enrichment enhances the σ-donor capacity of the N3 nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted benzimidazole. This allows for the fine-tuning of the electronic environment at the metal center, which is crucial for applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands typically involves straightforward and high-yielding procedures.

Complexation with Transition Metals (e.g., Palladium, Zinc, Copper, Iron)

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. Common methods involve the direct reaction of the ligand with metal halides (e.g., PdCl₂, FeCl₃), acetates (e.g., Cu(OAc)₂, Zn(OAc)₂), or nitrates. nih.govnih.gov

The general synthetic route can be represented as: nL + MClₓ → [MLₙ]Clₓ (where L = this compound, M = metal ion)

The stoichiometry of the resulting complex (the value of n) depends on the metal's preferred coordination number, the reaction conditions, and the chelation mode of the ligand. For instance, a metal ion with a preference for octahedral geometry might coordinate to two tridentate ligands or three bidentate ligands. The synthesis is often carried out in polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) at room temperature or with gentle heating to ensure complete reaction. nih.gov The resulting metal complexes often precipitate from the solution and can be purified by washing and recrystallization.

Spectroscopic and Structural Elucidation of Metal-Benzimidazole Systems

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the complexes and elucidate their structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal ion. A key diagnostic feature is the stretching vibration of the C=N bond of the imidazole ring. Upon coordination of the N3 nitrogen to a metal center, this band typically shifts to a lower frequency (a redshift) by 10-35 cm⁻¹, indicating a weakening of the C=N bond due to electron donation to the metal. nih.gov The N-H stretching vibrations of the amino groups and the imidazole ring would also be altered upon complexation. New bands appearing at lower frequencies (typically < 500 cm⁻¹) can be assigned to the M-N stretching vibrations, providing direct evidence of the coordinate bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons near the coordination sites are expected to change significantly upon complexation. For example, the N-H proton of the imidazole ring may shift or broaden, and the aromatic protons will show distinct shifts due to the influence of the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion. Coordination typically causes shifts in the ligand-centered π→π* and n→π* transitions. For complexes with d-block metals like copper or iron, new bands may appear in the visible region, corresponding to d-d transitions, which are useful for determining the coordination geometry of the metal center. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. rsc.org

| Technique | Ligand (Expected) | Metal Complex (Expected Change) | Reference |

| FT-IR (cm⁻¹) | ν(C=N): ~1630 | Shift to lower frequency (e.g., 1600-1625) | nih.gov |

| ν(N-H): ~3100-3400 | Broadening or shift in position | nih.gov | |

| - | New bands for ν(M-N) appear (~400-500) | nih.gov | |

| ¹H NMR (ppm) | N-H proton: ~12.0-13.0 | Shift, broadening, or disappearance | nih.gov |

| Aromatic protons: ~6.5-7.5 | Significant shifts upon coordination | researchgate.net | |

| UV-Vis (nm) | π→π* transitions: < 350 | Shifts in wavelength and intensity (bathochromic or hypsochromic) | nih.gov |

| - | Appearance of d-d transition bands for transition metals | nih.gov |

Chelation Modes and Coordination Geometries

Based on its structure, this compound can adopt several chelation modes:

Monodentate: Coordination occurs only through the N3 nitrogen, leaving the two amino groups uncoordinated. This is common for benzimidazole ligands in the presence of strongly competing ligands or under steric constraints.

Bidentate (N,N): The most probable bidentate mode involves chelation through the N3 imine nitrogen and the 2-amino group nitrogen, forming a stable 5-membered ring. This is a common and stabilizing coordination mode observed in related 2-substituted benzimidazole ligands.

Bridging: The ligand can bridge two metal centers, for example, using the N3/2-NH₂ chelate site for one metal and the 7-NH₂ group for another.

These coordination modes give rise to various geometries around the metal center, with octahedral and square planar being common for transition metals like iron, copper, and palladium. rsc.orgsapub.org For instance, a Pd(II) complex might adopt a square planar geometry with two bidentate ligands, while an Fe(III) complex could be octahedral, coordinating to two tridentate ligands or three bidentate ligands.

Electronic and Structural Properties of this compound Metal Complexes

Coordination to a metal ion profoundly impacts the electronic and structural properties of the this compound ligand.

Electronic Properties: The electron-donating amino groups at the C2 and C7 positions increase the electron density on the benzimidazole ring system. Upon coordination, the ligand donates electron density to the metal ion, which can be observed through spectroscopic methods. UV-Vis spectra may show a red shift (bathochromic shift) in the ligand's absorption bands, indicating a smaller HOMO-LUMO gap upon complexation. lodz.pl Computational studies, such as Density Functional Theory (DFT), on analogous systems have shown that the HOMO and LUMO energy levels are significantly altered, which is key to the complex's reactivity and potential applications. nih.gov

| Complex Type (Analogous) | Metal | Geometry | M-N Bond Length (Å) | Reference |

| [Co(benzimidazole)₂I₂] | Co(II) | Square Planar | 1.922 | sapub.org |

| [NiL(bpy)]₂ (L = benzimidazole deriv.) | Ni(II) | Hexa-coordinated | N/A | rsc.org |

| [CuL(bpy)] (L = benzimidazole deriv.) | Cu(II) | Penta-coordinated | N/A | rsc.org |

| [Pd(AMBI)Cl₂] (AMBI = 2-(aminomethyl)benzimidazole) | Pd(II) | Square Planar | N/A |

Applications of Metal-Benzimidazole Complexes in Catalytic Processes

Metal complexes derived from benzimidazole ligands are of significant interest as catalysts for a variety of organic transformations. dntb.gov.ua The versatility of the benzimidazole scaffold allows for the tuning of steric and electronic properties to optimize catalytic activity and selectivity.

Oxidation Catalysis: Copper-benzimidazole complexes have been explored as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.gov The electronic properties of the ligand, enhanced by the diamino substitution pattern in this compound, could modulate the redox potential of the metal center, making it a more efficient catalyst.

Coupling Reactions: Palladium-benzimidazole complexes are known to be effective catalysts for C-C and C-N cross-coupling reactions, which are fundamental processes in synthetic organic chemistry. The strong σ-donor character of the benzimidazole ligand helps to stabilize the palladium catalyst throughout the catalytic cycle.

Hydrogenation/Dehydrogenation: Manganese complexes with N-donor ligands have been developed for acceptorless dehydrogenative coupling reactions, including the synthesis of benzimidazoles from diamines and alcohols. acs.org This highlights the potential of complexes of this compound to catalyze similar hydrogen transfer reactions.

The stable chelate structures formed by this compound would be beneficial for catalysis, as they can prevent catalyst decomposition and improve turnover numbers. The ability to modify the ligand structure provides a clear pathway for developing highly specialized and efficient catalysts for targeted applications.

In-Depth Analysis of this compound in Supramolecular Chemistry and Self-Assembly Processes

Initial research into the supramolecular chemistry and self-assembly processes of this compound reveals a significant gap in publicly available scientific literature. While the broader benzimidazole scaffold is a subject of extensive study in supramolecular chemistry, specific research detailing the crystal structure, non-covalent interactions, and self-assembly behavior of this compound is not readily found in existing databases.

The benzimidazole core is a well-recognized privileged structure in medicinal chemistry and materials science due to its unique electronic and structural properties, which facilitate a variety of intermolecular interactions. However, the specific substitution pattern of two amine groups at the 2 and 7 positions of the benzimidazole ring system presents a unique case for which detailed supramolecular analysis appears to be unpublished.

A substituted derivative, 4-chloro-N2-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N7,N7-dipropyl-1H-benzimidazole-2,7-diamine, has been noted for its potent binding activity as a CRF1 receptor antagonist. science.govscience.govresearchgate.netresearchgate.netresearchgate.net This indicates the synthesis and biological relevance of the this compound core. However, the focus of the available literature is on its pharmacological properties rather than its supramolecular characteristics.

Given the absence of specific experimental data for this compound, the following sections will discuss the anticipated supramolecular behavior based on the known principles of benzimidazole chemistry. This analysis is predictive and aims to provide a theoretical framework for the potential supramolecular chemistry of this compound.

Theoretical and Computational Investigations of 1h Benzimidazole 2,7 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for benzimidazole (B57391) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.comnih.gov

The first step in most quantum chemical calculations is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzimidazole derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. iucr.orgnih.gov

Studies on various substituted benzimidazoles show that the benzimidazole ring system is nearly planar. iucr.orgiucr.org For 1H-Benzimidazole-2,7-diamine, optimization would reveal the precise planarity of the fused ring system and the orientation of the two amine (-NH2) groups relative to the ring. The C-N bond lengths within the imidazole (B134444) portion of the ring and the C-C bonds in the benzene (B151609) portion are expected to have values intermediate between single and double bonds, indicating aromatic character. semanticscholar.org The introduction of substituents, such as the diamine groups, can cause minor distortions in the ring geometry compared to the parent 1H-benzimidazole molecule. nih.gov

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound(s) |

| Bond Length | C=N (imidazole) | ~1.30 - 1.38 Å | N-Butyl-1H-benzimidazole nih.gov |

| Bond Length | C-N (imidazole) | ~1.37 - 1.39 Å | N-Butyl-1H-benzimidazole nih.gov |

| Bond Length | C-C (benzene ring) | ~1.39 - 1.41 Å | General Benzimidazoles semanticscholar.org |

| Bond Angle | N-C-N (imidazole) | ~113° | N-Butyl-1H-benzimidazole nih.gov |

| Bond Angle | C-N-C (imidazole) | ~105° | N-Butyl-1H-benzimidazole nih.gov |

| Dihedral Angle | Ring Planarity | Close to 0°/180° | 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole iucr.org |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comdergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Benzimidazole Derivatives Note: Values are illustrative and depend heavily on the specific derivative and computational method.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-31G irjweb.com |

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.89 | -1.18 | 4.71 | B3LYP/6-31G** biointerfaceresearch.com |

| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole | -4.99 | -1.84 | 3.15 | DFT/cc-pVDZ (gas phase) nih.gov |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ekb.eg

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ekb.eg

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ²/2η = χ²/2η.

These descriptors provide a quantitative basis for comparing the reactivity of different benzimidazole derivatives. biointerfaceresearch.com

Table 3: Calculated Global Reactivity Descriptors for a Representative Benzimidazole Derivative Note: The following data for N-Butyl-1H-benzimidazole is provided as an example of typical values derived from DFT calculations.

| Descriptor | Symbol | Formula | Calculated Value |

| Ionization Potential | IP | -EHOMO | Not specified |

| Electron Affinity | EA | -ELUMO | Not specified |

| Electronegativity | χ | (IP+EA)/2 | Not specified |

| Chemical Potential | μ | -(IP+EA)/2 | Negative value indicates stability researchgate.net |

| Global Hardness | η | (IP-EA)/2 | Not specified |

| Global Softness | S | 1/(2η) | Not specified |

| Electrophilicity Index | ω | μ²/2η | Not specified |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the nitrogen atoms of the amine groups and the imidazole ring. dergipark.org.tr

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups and the N-H proton of the imidazole ring. dergipark.org.trnih.gov

Green Regions: Represent neutral or zero potential areas.

The MEP map for this compound would provide a clear visual guide to its reactivity, highlighting the electron-rich nitrogen centers as primary sites for interactions like hydrogen bonding. nih.gov

The benzimidazole core contains basic nitrogen atoms that can be protonated. DFT calculations can model the effects of protonation on the molecule's geometry and electronic structure. Protonation of one of the imidazole nitrogen atoms would significantly alter the charge distribution, HOMO-LUMO energy levels, and the MEP map. researchgate.net Such studies are crucial for understanding the behavior of the molecule in acidic environments and its potential interactions with biological targets where proton transfer is common. For this compound, the two exocyclic amine groups also represent potential protonation sites, and computational analysis can determine the most favorable site of protonation by comparing the energies of the different protonated species.

Molecular Dynamics (MD) Simulations for Benzimidazole Systems

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, interactions with solvent molecules, and binding to larger macromolecules like proteins or DNA. acs.orgsemanticscholar.org

For benzimidazole systems, MD simulations are frequently used to:

Analyze Membrane Permeability: MD simulations can model the interaction of benzimidazole compounds with lipid bilayers to predict their ability to cross cell membranes, a key factor in drug development. mdpi.com

Investigate Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide a realistic view of how the solvent structure around the molecule influences its conformation and properties.

An MD simulation of this compound could, for example, explore its conformational flexibility in an aqueous solution, the stability of its hydrogen bonding network with water, and its potential to interact with biological targets, complementing the static insights gained from DFT calculations.

In Silico Studies for Structure-Property Correlations

In silico studies are crucial for elucidating the relationship between the molecular structure of a compound and its physicochemical and biological properties. For benzimidazole derivatives, these studies often employ a variety of computational techniques to predict their behavior and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method used to correlate the structural or property descriptors of compounds with their biological activities. For instance, 2D-QSAR models have been successfully developed for large sets of benzimidazole derivatives to predict their anticancer activity against cell lines like MDA-MB-231. researchgate.netnih.gov These models use molecular descriptors to establish a mathematical relationship with biological activity, such as the half-maximal inhibitory concentration (IC50). Similarly, 3D-QSAR studies involve the analysis of correlations between biological activity and the physicochemical properties of a set of compounds in three-dimensional space, which aids in the design of new compounds with enhanced activity. nih.gov

Molecular docking is another powerful tool used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. This technique is widely used for benzimidazole derivatives to understand their mechanism of action. For example, docking studies have been employed to investigate the binding modes of benzimidazole derivatives into the topoisomerase I-DNA complex, revealing key interactions like hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Such studies are instrumental in identifying the structural requirements for potent inhibitory activity.

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure and reactivity of molecules. ajgreenchem.com These calculations can provide insights into various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the reactivity and stability of the compound. researchgate.net For benzimidazole derivatives, DFT has been used to compare calculated molecular structures with experimentally determined ones and to compute reactivity descriptors. ajgreenchem.com

The following table illustrates the types of data typically generated from in silico studies on benzimidazole derivatives:

| Computational Method | Predicted Property | Example Application for Benzimidazole Derivatives |

| QSAR | Biological Activity (e.g., IC50) | Predicting anticancer activity against specific cell lines based on molecular descriptors. researchgate.netnih.gov |

| Molecular Docking | Binding Affinity and Interaction Mode | Elucidating the binding mechanism to target enzymes like topoisomerase I or various kinases to guide the design of more potent inhibitors. researchgate.netnih.govbohrium.com |

| DFT Calculations | Electronic Properties and Reactivity | Determining molecular geometry, electronic structure, and reactivity indices to understand chemical behavior. ajgreenchem.com |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity | Assessing the drug-likeness and potential toxicity of newly designed compounds to prioritize candidates for synthesis and further testing. nih.gov |

Computational Design and Prediction of Novel this compound Derivatives

The insights gained from in silico studies are leveraged in the computational design of novel derivatives with desired properties. This rational design process aims to optimize the therapeutic potential of the lead compound, in this case, this compound.

Pharmacophore modeling is a key technique in this process. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a compound's biological activity. For benzimidazole-based compounds, pharmacophore models have been developed to identify features crucial for their activity as, for example, Farnesoid X receptor (FXR) agonists. nih.gov Such models serve as templates for designing new molecules with improved activity.

Building on the results from QSAR and molecular docking, new derivatives can be designed by modifying the core structure of this compound. For instance, substituents can be added at various positions on the benzimidazole ring to enhance binding affinity to a target protein or to improve pharmacokinetic properties. Computational tools can then predict the activity and properties of these newly designed molecules before their actual synthesis, saving time and resources. semanticscholar.org

Molecular dynamics (MD) simulations can be employed to study the stability of the designed ligand-protein complexes over time. nih.gov This provides a more dynamic picture of the interactions and can help in refining the design of the derivatives. The goal is to create novel compounds with enhanced efficacy and a favorable safety profile. The design process often involves an iterative cycle of design, computational evaluation, synthesis, and experimental testing.

The table below outlines a hypothetical computational design workflow for novel this compound derivatives:

| Design Step | Computational Tool/Method | Objective |

| Target Identification | Literature/Database Search | Identify a relevant biological target for a specific disease. |

| Pharmacophore Modeling | Software like MOE, Discovery Studio | Generate a 3D model of essential features for biological activity based on known active compounds. semanticscholar.org |

| Virtual Screening/Scaffolding | Docking Software (e.g., AutoDock) | Screen virtual libraries of compounds or design new molecules based on the this compound core. |

| Lead Optimization | QSAR, DFT, MD Simulations | Modify lead compounds to improve activity, selectivity, and ADMET properties. nih.gov |

| Prediction of Properties | ADMET Prediction Software | Evaluate the drug-likeness and potential toxicity of the designed derivatives. nih.gov |

By applying these established computational methodologies, researchers can systematically explore the chemical space around the this compound scaffold to design and predict novel derivatives with tailored biological activities for various therapeutic applications.

Research Applications in Chemical Science and Engineering Non Biological Efficacy

Catalysis and Organic Transformations

While direct catalytic applications of 1H-Benzimidazole-2,7-diamine are not yet widely reported, the benzimidazole (B57391) framework is a cornerstone in the development of ligands and catalysts for a multitude of organic reactions. The nitrogen atoms in the imidazole (B134444) ring can coordinate with transition metals, forming stable and efficient catalytic complexes. semanticscholar.org

Utilization as Catalysts or Co-catalysts in Organic Synthesis

Benzimidazole derivatives are frequently employed as ligands in transition metal catalysis. The synthesis of the benzimidazole core itself often involves catalytic processes, utilizing catalysts like erbium(III) trifluoromethanesulfonate (Er(OTf)3), nano ZnO, or various metal-free systems to promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govbeilstein-journals.org These synthetic routes highlight the importance of catalysis in accessing the benzimidazole scaffold.

The potential for this compound to act as a ligand is significant. The two amine groups on the benzene (B151609) ring, in addition to the imidazole nitrogens, provide multiple coordination sites. This allows for the formation of polydentate ligands that can form stable complexes with transition metals such as palladium, copper, and nickel. These metal complexes are central to many organic transformations, and the specific electronic and steric properties imparted by the 2,7-diamino substitution could lead to novel catalytic activities. For instance, benzimidazole-derived Schiff base metal complexes have demonstrated catalytic effects in various organic transformations.

Mediating Specific Organic Reactions (e.g., Sonogashira Coupling, Oxidation Reactions)

Sonogashira Coupling: The Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool in organic synthesis. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.com Benzimidazole-based N-heterocyclic carbenes (NHCs) have been developed as ligands for the palladium catalyst in Sonogashira reactions. These ligands can enhance the stability and activity of the catalyst, sometimes even allowing the reaction to proceed under copper-free conditions. nih.gov Given its structure, this compound could be a precursor to such specialized ligands, influencing the efficiency and scope of the Sonogashira coupling.

Oxidation Reactions: Benzimidazole derivatives have been implicated in catalytic oxidation reactions. Reviews on the topic indicate that metal complexes involving benzimidazole ligands can catalyze the oxidation of olefins and alcohols. researchgate.net The specific role of the benzimidazole is often to stabilize the metal center in a catalytically active oxidation state. A metal-free system using N-hydroxyphthalimide (NHPI) as a catalyst has been reported for the oxidative dehydrogenative coupling of diamines and alcohols to form benzimidazoles, using molecular oxygen as the oxidant. uniurb.it This demonstrates the potential for the benzimidazole framework to participate in oxidation-reduction processes.

Advanced Materials Development

The unique chemical structure of this compound makes it an attractive candidate for incorporation into advanced materials, leveraging its thermal stability, coordination ability, and photophysical properties.

Incorporation into Functional Materials (e.g., Energetic, Photoactive)

Energetic Materials: The benzimidazole skeleton is being explored for the development of new energetic materials that possess high density, good thermal stability, and low sensitivity. nih.gov The introduction of nitro (-NO2) and amino (-NH2) groups onto the benzimidazole ring system is a key strategy for tuning these properties. Theoretical studies have shown that while nitro groups increase explosive properties, amino groups can enhance thermal stability and decrease sensitivity. nih.gov

A notable example is 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI), a heat-resistant functional material derived from a diaminobenzimidazole core. This compound demonstrates the potential of using diamino benzimidazoles as a backbone for high-performance, low-sensitivity explosives. researchgate.net The synthesis of such materials often starts from precursors like 2-aminobenzimidazole, indicating that this compound could be a valuable starting material for a new class of energetic compounds. nih.gov

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (h₅₀% cm) |

| DADNBI | 366 | 7306 | 305 |

This table presents data for a functional material derived from a diaminobenzimidazole structure, highlighting the potential of this class of compounds in energetic materials development. researchgate.net

Photoactive Materials: The photophysical properties of benzimidazole derivatives, particularly their fluorescence, make them suitable for photoactive materials. These properties are often linked to processes like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net The fusion of additional rings or substitution on the benzimidazole nucleus can create polycyclic systems with applications in optoelectronics and as organic luminophores. nih.gov

Application in Chemosensing and Fluorescent Materials

The benzimidazole scaffold is a popular component in the design of fluorescent chemosensors for detecting metal ions and changes in pH. The nitrogen atoms in the imidazole ring and substituents on the benzimidazole core can act as binding sites for analytes. This binding event often leads to a change in the photophysical properties of the molecule, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), allowing for visual detection. researchgate.netrsc.org

Derivatives have been designed for the selective detection of various metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺. rsc.orgnih.gov For example, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) acts as a "turn-off" sensor for Cu²⁺ and a ratiometric "turn-on" sensor for Zn²⁺ in aqueous solutions. rsc.org The sensing mechanism often involves the inhibition of ESIPT upon metal ion binding.

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| BBMP | Cu²⁺ | Fluorescence Turn-Off | 0.16 µM |

| BBMP | Zn²⁺ | Ratiometric Turn-On | 0.1 µM |

| Rhodamine-Benzimidazole | Fe³⁺ | Spiro-ring opening | 2.74 µM |

This table showcases the performance of various benzimidazole-based fluorescent chemosensors for different metal ions. rsc.orgnih.gov

Role in Corrosion Science as Inhibitors

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors, particularly for steel in acidic environments. nih.govnih.gov The mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of iron atoms. nih.govrsc.org This adsorption forms a protective film that isolates the metal from the corrosive medium. nih.gov

The effectiveness of inhibition is highly dependent on the chemical structure of the benzimidazole derivative. A study on 2-(2-aminophenyl)-1H-benzimidazole (APhBI), a compound structurally similar to this compound, demonstrated significant corrosion inhibition for S235 steel in 1 M HCl. rsc.org The presence of additional amino groups, as in this compound, is expected to enhance the adsorption process and thus the inhibition efficiency, due to the increased number of electron-donating centers. These inhibitors can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. nih.gov

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 1 M HCl | 87.09 |

| 1-(1H-bezo[d]imidazole-2-yl)-3-(methylthio) propan-1-amine (B3) | 10 mM | 1 M HCl | ~98 |

| 2,2'-Octamethylenebis-benzimidazole | 0.1 mM | 1 M HCl | 94 |

This table presents the corrosion inhibition efficiencies of various benzimidazole derivatives on steel in acidic media, indicating the high potential of this class of compounds. nih.govrsc.org

Crystal Engineering for Novel Materials

The arrangement of molecules in a crystalline solid dictates its physical and chemical properties. Crystal engineering aims to design and synthesize solid-state structures with desired functionalities. Benzimidazole derivatives are excellent candidates for crystal engineering due to their rigid structure and the presence of hydrogen bond donors (N-H) and acceptors (N).

The 2,7-diamino substitution on the 1H-benzimidazole core provides additional sites for hydrogen bonding, making this compound a versatile building block for constructing intricate supramolecular architectures. These amino groups can participate in various hydrogen bonding motifs, such as N-H···N, N-H···O, and N-H···S, with itself or with other co-formers. This capability allows for the formation of one-, two-, or three-dimensional networks. The resulting crystalline materials could exhibit interesting properties, such as porosity for gas storage and separation, or specific optical and electronic characteristics.

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystals

| Donor Group | Acceptor Group | Potential Interaction |

| Imidazole N-H | Imidazole N | Linear chains or tapes |

| Amino N-H | Imidazole N | Cross-linking of chains |

| Amino N-H | Amino N | Inter-layer interactions |

| Imidazole N-H | Amino N | Formation of sheets |

This table is illustrative of potential interactions based on the structure of this compound and general principles of crystal engineering.

Sensor Technologies Based on Benzimidazole Scaffolds

The benzimidazole core is a common feature in the design of chemosensors, particularly fluorescent sensors, due to its electron-deficient nature and ability to coordinate with metal ions.

Fluorescent chemosensors based on benzimidazole operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The benzimidazole moiety can act as a signaling unit (fluorophore) and a recognition site (receptor). The introduction of amino groups at the 2 and 7 positions of this compound would likely enhance its coordination capabilities and modulate its electronic properties, making it a promising candidate for sensor design.

For instance, a sensor incorporating this compound could be designed to detect Cu(II) ions. Upon coordination of Cu(II) to the nitrogen atoms of the imidazole and amino groups, the fluorescence of the molecule might be quenched due to the paramagnetic nature of Cu(II) ions, leading to a "turn-off" sensor. Conversely, for an ion like Zn(II), coordination could restrict intramolecular rotation and enhance fluorescence, resulting in a "turn-on" sensor. The design could also be adapted for anion sensing, such as for cyanide, where the interaction might involve hydrogen bonding or displacement of a coordinated metal ion.

The recognition mechanism in benzimidazole-based sensors is rooted in the interaction between the analyte (ion) and the sensor molecule.

Cation Recognition: The nitrogen atoms of the benzimidazole ring and its substituents act as Lewis basic sites, readily coordinating with metal cations. The selectivity of the sensor for a particular cation is governed by factors such as the size of the ion, its charge density, and the geometry of the coordination site formed by the sensor molecule. The binding event alters the electronic structure of the fluorophore, leading to a change in its fluorescence properties.

Anion Recognition: Anion recognition by neutral benzimidazole scaffolds often relies on the formation of hydrogen bonds between the N-H protons of the imidazole ring and the anion. The amino groups in this compound would provide additional N-H donors, potentially increasing the affinity and selectivity for certain anions like cyanide through multiple hydrogen bonding interactions.

Table 2: Common Sensing Mechanisms in Benzimidazole-Based Fluorescent Sensors

| Mechanism | Description | Analyte Example |

| Photoinduced Electron Transfer (PET) | Electron transfer from a receptor to the fluorophore in the excited state, which is inhibited upon analyte binding. | Protons, Metal Cations |

| Intramolecular Charge Transfer (ICT) | A change in the dipole moment of the molecule upon excitation, which is affected by analyte binding. | Metal Cations, Anions |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton within the molecule in the excited state, leading to a large Stokes shift. Analyte binding can disrupt this process. | Protons, Metal Cations |

Benzimidazole-based fluorescent sensors offer a promising platform for the detection of ionic species in environmental samples. The high sensitivity and selectivity of these sensors allow for the detection of trace amounts of pollutants. For application in real-world samples like river water or industrial effluent, the sensor's performance must be robust against interference from other co-existing ions. Methodologies often involve spectrofluorometric titration, where the change in fluorescence intensity is monitored as a function of the analyte concentration. The detection limit, linearity range, and response time are critical parameters that are evaluated to validate the analytical method. While specific methods using this compound are not documented, the general approach would involve optimizing conditions such as pH, solvent system, and sensor concentration to achieve the desired analytical performance for a target ion.

Intermediates in Complex Organic Synthesis

Substituted benzimidazoles are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of multiple reactive sites in this compound—the two amino groups and the imidazole ring—makes it a versatile building block.